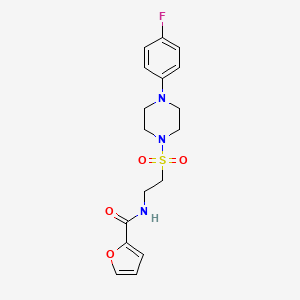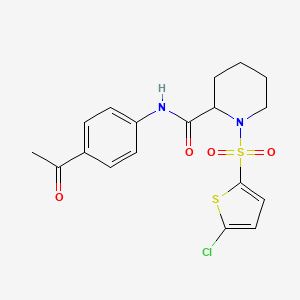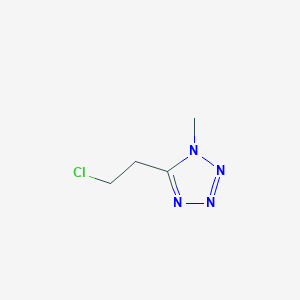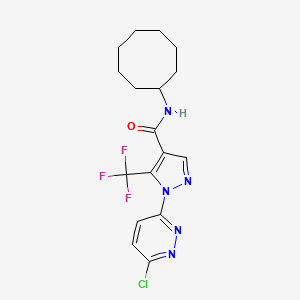
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lewis Basic Catalysts
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide derivatives have been developed as Lewis basic catalysts for hydrosilylation of N-aryl imines, showing high enantioselectivity and yields across a broad range of substrates. The critical role of the arene sulfonyl group for high enantioselectivity highlights the compound's potential in asymmetric synthesis and organic transformations (Zhouyu Wang et al., 2006).
Neuroimaging
In neuroimaging, derivatives of this compound have been explored as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors and colony-stimulating factor 1 receptor (CSF1R), which are critical in studying neuropsychiatric disorders and neuroinflammation. These compounds demonstrate high affinity and selectivity, indicating their potential as tools for diagnosing and understanding the pathophysiology of various brain disorders (Gonzalo García et al., 2014); (H. Lee et al., 2022).
Chemosensors
A simple phenoxazine-based fluorescence chemosensor incorporating a derivative of this compound has been developed for discriminative detection of Cd2+ and CN− ions. This chemosensor's sensitivity and selectivity for these ions suggest its application in environmental monitoring and biological imaging, providing a tool for detecting hazardous substances in live cells and organisms (P. Ravichandiran et al., 2020).
Antibacterial Agents
Research into N-sulfonated derivatives of (2-furoyl)piperazine, a related structure, has shown promising antibacterial properties with mild cytotoxicity. These studies underscore the potential of such compounds in developing new antibacterial agents, especially against drug-resistant bacteria. The low Minimum Inhibitory Concentration (MIC) values compared to ciprofloxacin highlight their efficacy and the possibility of their use in drug development (M. Abbasi et al., 2022).
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . They are also involved in chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, and inhibits their function . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Result of Action
The inhibition of ENTs by this compound can lead to changes in cell proliferation and apoptosis . This could potentially have therapeutic applications in conditions such as cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the activity of ENT1 is increased in an acidic environment . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-14-3-5-15(6-4-14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-2-1-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRVWUHOCMCGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Tert-butoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2982957.png)

![tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2982959.png)



![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2982963.png)

![1-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)


![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)
![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)
